REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[C:5]([C:7]1[S:8][C:9]([CH2:12][CH2:13][CH2:14][CH3:15])=[CH:10][CH:11]=1)=[O:6])C.C([O-])([O-])=O.[K+].[K+]>C(O)C>[CH2:12]([C:9]1[S:8][C:7]([C:5](=[O:6])[C:4]([OH:16])=[O:3])=[CH:11][CH:10]=1)[CH2:13][CH2:14][CH3:15] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)C=1SC(=CC1)CCCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed
|
Type
|
WASH
|
Details
|
then washed with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous was separated
|
Type
|
EXTRACTION
|
Details
|
then extracted with CHCl3 (2×)
|
Type
|
CUSTOM
|
Details
|
The organic layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(S1)C(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |